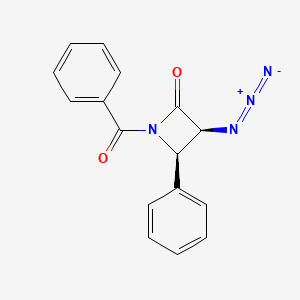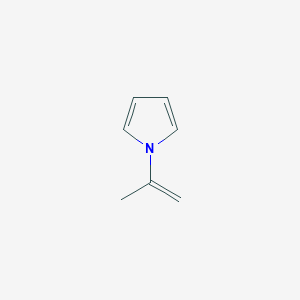
1H-Pyrrole, 1-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(1-methylethenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of an isopropenyl group attached to the nitrogen atom of the pyrrole ring. The molecular formula of 1H-Pyrrole, 1-(1-methylethenyl)- is C7H9N.
Preparation Methods
The synthesis of 1H-Pyrrole, 1-(1-methylethenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1H-Pyrrole, 1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1H-Pyrrole, 1-(1-methylethenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom instead of an isopropenyl group. It exhibits different chemical reactivity and applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has a benzyl group attached to the nitrogen atom, leading to distinct properties and uses in organic synthesis.
The uniqueness of 1H-Pyrrole, 1-(1-methylethenyl)- lies in its specific functional group, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
258832-42-7 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
1-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C7H9N/c1-7(2)8-5-3-4-6-8/h3-6H,1H2,2H3 |
InChI Key |
WIZPWTOFPFQRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)

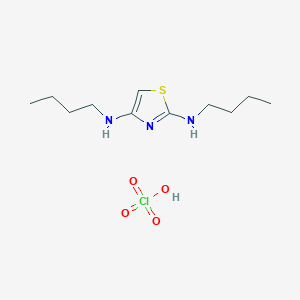
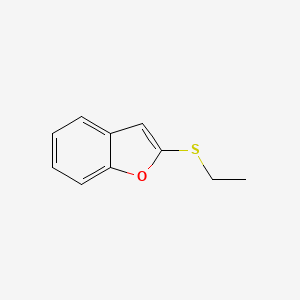
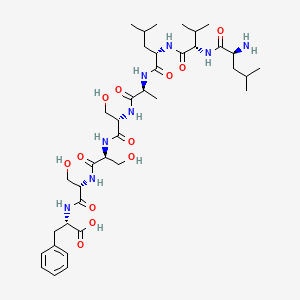
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
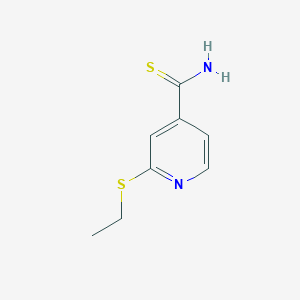
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)

